2-Aminohept-5-ynoic acid

Description

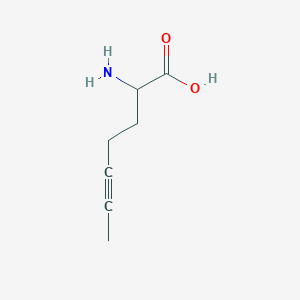

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H11NO2 |

|---|---|

Molecular Weight |

141.17 g/mol |

IUPAC Name |

2-aminohept-5-ynoic acid |

InChI |

InChI=1S/C7H11NO2/c1-2-3-4-5-6(8)7(9)10/h6H,4-5,8H2,1H3,(H,9,10) |

InChI Key |

OBQXZIIDERZXRX-UHFFFAOYSA-N |

Canonical SMILES |

CC#CCCC(C(=O)O)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Aminohept 5 Ynoic Acid and Its Analogs

Established Chemical Synthesis Routes

The construction of 2-aminohept-5-ynoic acid and its analogs can be achieved through several established chemical synthesis routes. These methods often involve multiple steps and require careful control of reaction conditions to achieve the desired stereochemistry and yield.

Stereoselective Synthetic Approaches (e.g., Asymmetric Strecker Reaction)

The Strecker synthesis is a classic and versatile method for preparing α-amino acids. nih.govwikipedia.org Asymmetric variations of this reaction have been developed to control the stereochemistry of the product. nih.govwikipedia.org This approach typically involves the reaction of an aldehyde or ketone with ammonia (B1221849) and cyanide, followed by hydrolysis of the resulting α-aminonitrile. wikipedia.org For the synthesis of α,α-disubstituted amino acids, a ketone is used as the starting material. wikipedia.org

Key features of the asymmetric Strecker reaction include:

Use of Chiral Auxiliaries: A chiral auxiliary, such as (S)-alpha-phenylethylamine, can be used to induce stereoselectivity, leading to the formation of a specific enantiomer of the amino acid. wikipedia.org

Catalytic Asymmetric Synthesis: More advanced methods employ chiral catalysts, such as those derived from BINOL or thiourea, to achieve high enantioselectivity. wikipedia.org These catalytic approaches are often more efficient and can be adapted for larger-scale synthesis. nih.govnih.gov

Crystallization-Induced Asymmetric Transformation: In some cases, one diastereomer of the α-aminonitrile product selectively crystallizes from the reaction mixture, driving the equilibrium towards the formation of that diastereomer and resulting in a high diastereomeric excess. researchgate.net

While a direct application of the Strecker reaction for this compound is not extensively detailed in the provided results, the principles of this methodology are broadly applicable to the synthesis of various α-amino acids and could be adapted for this specific target.

Palladium-Mediated Cross-Coupling Strategies (e.g., Sonogashira Coupling)

Palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling, are powerful tools for forming carbon-carbon bonds and are widely used in the synthesis of alkynyl-containing molecules, including amino acids. acs.orgnih.govscirp.orgresearchgate.net The Sonogashira reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. scirp.org

This strategy has been successfully applied to the synthesis of various alkynyl amino acids:

Synthesis of N-(3-Arylpropyl)amino Acid Derivatives: N-propargylamino acids can be coupled with aryl halides via a Sonogashira-type reaction in aqueous media. acs.org

Synthesis of Fluorescent Amino Acids: The Sonogashira coupling is a key step in the synthesis of fluorescent benzotriazole-derived α-amino acids, where an iodobenzotriazole intermediate is coupled with various aryl-substituted acetylenes. nih.govacs.org

One-Pot Synthesis of Phenylalanine Analogues: A one-pot procedure involving hydroxyl group activation and a copper-free Sonogashira cross-coupling has been developed for the synthesis of alkynyl-conjugated phenylalanine analogues from tyrosine. acs.org

Modification of Peptides: The Sonogashira reaction can be used to modify peptides that have been functionalized with an aryl bromide. nih.govacs.org

A general procedure for a Sonogashira coupling reaction to synthesize 2-amino-3-alkynylpyridines involves reacting 2-amino-3-bromopyridine (B76627) with a terminal alkyne in the presence of a palladium catalyst (like Pd(CF₃COO)₂ or Pd(PPh₃)₄), a ligand (such as PPh₃), and a copper(I) salt (CuI) in a solvent like DMF at elevated temperatures. scirp.orgmdpi.com

| Catalyst System | Substrates | Product | Yield | Reference |

| Pd(PPh₃)₄ / CuI | (S)-BPB-Ni-(S)-2-amino-2-methylpent-4-ynoic acid complex and bromobenzene | (S)-BPB-Ni-(S)-2-amino-2-methyl-5-phenylpent-4-ynoic acid complex | Not specified | mdpi.com |

| Pd(CF₃COO)₂ / PPh₃ / CuI | 2-amino-3-bromopyridine and phenylacetylene | 2-amino-3-(phenylethynyl)pyridine | High | scirp.org |

| XPhos Pd G2 | Tyrosine derivative and various aryl alkynes | Arylalkyne-extended phenylalanines | Not specified | acs.org |

Enzymatic Resolution Techniques

Enzymatic resolution is a powerful method for obtaining enantiomerically pure amino acids. This technique utilizes the stereoselectivity of enzymes to separate a racemic mixture of an amino acid or its derivative.

One reported method for the enzymatic resolution of alkynyl amino acids involves the following steps:

Synthesis of a racemic mixture of the N-acylamino acid.

Selective hydrolysis of one enantiomer of the N-acylamino acid by an aminoacylase (B1246476) enzyme.

Separation of the resulting free amino acid (one enantiomer) from the unreacted N-acylamino acid (the other enantiomer).

A specific example is the resolution of this compound, where a racemic mixture was successfully separated to yield both the (S) and (R) enantiomers. ru.nl

| Starting Material (Racemic) | Enzyme | Products | Yields | Reference |

| This compound derivative (19) | Aminoacylase from Rhodococcus erythropolis | (S)-2-Aminohept-5-ynoic acid (S)-14 | 40% | ru.nl |

| (R)-2-Aminohept-5-ynoic acid (R)-14 | 41% | ru.nl |

Multi-step Synthetic Sequences

The synthesis of this compound often involves multi-step reaction sequences. evitachem.comlittleflowercollege.edu.in These synthetic routes typically start from readily available precursors and introduce the required functional groups in a stepwise manner. evitachem.com A retrosynthetic analysis helps in planning these multi-step syntheses by working backward from the target molecule to simpler starting materials. littleflowercollege.edu.in

Common strategies in multi-step syntheses include:

Functional Group Interconversion: Modifying existing functional groups to create the desired ones. evitachem.com

Carbon Chain Elongation: Building the carbon skeleton of the molecule through reactions like alkylation. evitachem.com

Introduction of Unsaturation: Creating double or triple bonds at specific positions in the molecule.

For instance, the synthesis of 2-aminohept-4-en-6-ynoic acid, a structurally related compound, can be achieved through methods like alkylation reactions using alkyl halides, coupling reactions, and functional group transformations. evitachem.com

Synthesis of Structurally Related Alkynyl Amino Acids

The synthetic methodologies described above are also applicable to a wide range of structurally related alkynyl amino acids. These unnatural amino acids are valuable building blocks for creating peptides with modified properties. nih.govnih.gov

Examples of the synthesis of related alkynyl amino acids include:

Alkynyl-functionalized Arginine: An alkyne-functionalized arginine building block has been synthesized for use in solid-phase peptide synthesis, enabling "bioorthogonal" peptide conjugation. nih.gov

(S)-2-amino-2-methyl-5-arylpent-4-ynoic acids: These have been synthesized starting from a chiral alanine (B10760859) Ni(II) complex via propargylation and subsequent Sonogashira cross-coupling. mdpi.com

Alkynyl-conjugated Phenylalanine Analogues: A one-pot synthesis from tyrosine has been developed for rapid access to these fluorescent amino acids. acs.org

Development of Novel Synthetic Pathways for Alkynyl Amino Acid Building Blocks

Recent developments include:

Organocatalytic Asymmetric Strecker Reactions: The use of chiral organocatalysts, such as variants of oligoethylene glycol, offers a scalable and practical method for producing enantioenriched α-aminonitriles, which are precursors to α-amino acids. nih.gov

Metal-Free Synthesis: A metal-free method for synthesizing novel β-enamido-sulfonates has been reported, showcasing a move towards more sustainable synthetic approaches. uochb.cz

Biosynthetic Pathways: The discovery and characterization of biosynthetic pathways for terminal-alkyne amino acids in organisms like Streptomyces spp. could open up new avenues for their production through biocatalysis. researchgate.netnih.gov

Genetic Code Expansion and Site Specific Incorporation of 2 Aminohept 5 Ynoic Acid

Principles of Genetic Code Expansion (GCE) for Non-Canonical Amino Acids (ncAAs)

Genetic code expansion is a powerful technology that enables the site-specific incorporation of ncAAs into proteins in living organisms. frontiersin.org This is achieved by repurposing a codon, typically a stop codon, to encode for a specific ncAA. The successful implementation of GCE relies on the introduction of an orthogonal aminoacyl-tRNA synthetase (AARS) and its cognate transfer RNA (tRNA) pair. researchgate.netnih.gov This orthogonal pair functions independently of the host cell's endogenous translational machinery, ensuring that the ncAA is faithfully incorporated only at the designated codon. nih.gov

Orthogonal Aminoacyl-tRNA Synthetase (AARS)/tRNA Pairs

The cornerstone of GCE is the orthogonal AARS/tRNA pair. nih.gov Orthogonality in this context means that the engineered AARS specifically recognizes and attaches the desired ncAA to its cognate tRNA, but does not recognize any of the endogenous tRNAs. Conversely, the orthogonal tRNA is not a substrate for any of the host's endogenous AARSs. nih.gov This mutual exclusivity prevents the misincorporation of canonical amino acids at the target codon and the mischarging of endogenous tRNAs with the ncAA, thereby maintaining the fidelity of protein translation. The pyrrolysyl-tRNA synthetase (PylRS) and its cognate tRNA (tRNAPyl) from methanogenic archaea are a widely used orthogonal pair due to their natural orthogonality in bacteria and eukaryotes. nih.govnih.gov

Stop Codon Suppression (SCS) Strategies

A common strategy for introducing ncAAs is through stop codon suppression. researchgate.netnih.gov In this approach, a nonsense codon, most frequently the amber stop codon (UAG), is repurposed to encode the ncAA. researchgate.netnih.gov This is achieved by introducing a suppressor tRNA with an anticodon that recognizes the UAG codon. This suppressor tRNA is specifically charged with the ncAA by the co-expressed orthogonal AARS. When the ribosome encounters the in-frame UAG codon in the messenger RNA (mRNA), the ncAA-charged suppressor tRNA competes with the host's release factors. Successful suppression leads to the incorporation of the ncAA into the growing polypeptide chain, allowing the synthesis of a full-length protein containing the ncAA at the desired position. nih.gov

Engineering Aminoacyl-tRNA Synthetases for Alkynyl Amino Acid Recognition

The incorporation of alkynyl-containing ncAAs, such as 2-Aminohept-5-ynoic acid, provides a powerful tool for protein modification through "click chemistry." To achieve this, AARSs must be engineered to recognize and activate these specific ncAAs.

Pyrrolysyl-tRNA Synthetase (PylRS) Variants

The PylRS from Methanosarcina species, such as M. mazei (MmPylRS) and M. barkeri (MbPylRS), has proven to be a highly versatile scaffold for engineering new ncAA specificities. nih.govnih.gov Its relatively large and plastic active site can be mutated to accommodate a wide variety of substrates, including those with alkynyl moieties. mdpi.com Several studies have focused on engineering PylRS variants to incorporate aliphatic amino acids with smaller side chains, a category that includes this compound. nih.gov

One notable study explored the incorporation of (S)-2-aminohept-6-ynoic acid, a close structural analog of this compound, using engineered MbPylRS variants. The table below summarizes the key mutations in the active site of these variants.

| PylRS Variant | Mutation 1 | Mutation 2 |

| MbSacRS | N311A | C313A |

| Variant 1 | N311M | C313W |

| Variant 2 | N311Q | C313W |

Data sourced from a study on engineering PylRS for smaller aliphatic ncAAs. nih.gov

These mutations, particularly at positions 311 and 313 (corresponding to N346 and C348 in MmPylRS), are critical for altering the substrate specificity of the enzyme. nih.govresearchgate.net

Rational Design and Directed Evolution Approaches for AARS

Both rational design and directed evolution are powerful strategies for engineering AARSs with novel substrate specificities. nih.govnih.gov

Rational Design : This approach relies on the structural information of the AARS active site. By analyzing the crystal structure of PylRS, researchers can identify key residues that interact with the substrate. nih.govresearchgate.net Mutations can then be rationally introduced to these residues to create a binding pocket that favorably accommodates the target ncAA, such as this compound. For instance, mutating residues like N311 and C313 in MbPylRS to smaller or different types of amino acids can alter the size and hydrophobicity of the active site to better fit aliphatic alkynyl amino acids. nih.gov

Directed Evolution : This method mimics the process of natural selection in the laboratory to evolve AARS variants with desired properties. nih.govnih.gov It involves generating large libraries of AARS mutants, followed by a selection process that links the survival or a detectable signal to the successful incorporation of the target ncAA. This approach does not require prior structural information and can explore a vast sequence space to identify highly active and specific AARS variants. nih.gov

Substrate Specificity and Polyspecificity in ncAA Incorporation

An important aspect of engineered AARSs is their substrate specificity. While the goal is often to create a synthetase that is highly specific for a single ncAA, some engineered variants exhibit polyspecificity, meaning they can recognize and incorporate a range of structurally similar ncAAs. researchgate.netnih.gov

For instance, engineered PylRS variants designed for one aliphatic ncAA may also show activity towards other aliphatic amino acids of similar chain length and functionality. The table below, derived from experimental data, illustrates the incorporation efficiency of different PylRS variants with various aliphatic ncAAs, including an alkynyl-containing one.

| ncAA Substrate | MbSacRS (N311A/C313A) Efficiency (%) | N311M:C313W Variant Efficiency (%) | N311Q:C313W Variant Efficiency (%) |

| (S)-2-aminohept-6-ynoic acid | 15 | 45 | 50 |

| (S)-2-aminohex-5-enoic acid | 20 | 60 | 65 |

| (S)-2-aminopent-4-enoic acid | 25 | 70 | 75 |

Incorporation efficiency is presented as a percentage relative to a positive control. Data adapted from a study on PylRS engineering. nih.gov

This polyspecificity can be both an advantage and a disadvantage. It can be beneficial for incorporating a range of related ncAAs without the need for re-engineering the synthetase. However, it can also lead to the misincorporation of undesired ncAAs if multiple similar analogs are present in the cellular environment, highlighting the importance of carefully characterizing the substrate profile of any engineered AARS. researchgate.net

Methodologies for Ribosomal Incorporation into Peptides and Proteins

The ribosomal incorporation of this compound into proteins is achieved by repurposing the translational machinery of the cell. This requires an engineered system that can specifically recognize this ncAA and insert it at a designated position in a growing polypeptide chain.

The cornerstone of in vivo incorporation of ncAAs is the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair. springernature.comresearchgate.net This pair functions independently of the host cell's endogenous synthetases and tRNAs, ensuring that the ncAA is not mistakenly incorporated at other sites and that the host's translational fidelity is maintained. mdpi.com

For the incorporation of this compound, a unique aminoacyl-tRNA synthetase (aaRS) must be evolved or designed to specifically recognize and charge it onto an orthogonal tRNA. This engineered tRNA is designed to recognize a nonsense codon, typically the amber stop codon (UAG), which is introduced at the desired site of incorporation in the gene of interest. springernature.com When the ribosome encounters this UAG codon, the charged orthogonal tRNA delivers this compound, leading to its site-specific insertion into the protein. The successful application of this technology relies on the high specificity of the orthogonal aaRS for the ncAA over any of the canonical amino acids.

While the development of orthogonal pairs for numerous ncAAs has been successful, the specific evolution of a synthetase for this compound is not yet widely documented in publicly available research. However, the principles established for other ncAAs provide a clear roadmap for its implementation.

Table 1: Key Components for In Vivo Incorporation of this compound

| Component | Function | Requirements |

| Orthogonal Aminoacyl-tRNA Synthetase (aaRS) | Specifically recognizes and attaches this compound to the orthogonal tRNA. | Must not recognize any of the 20 canonical amino acids. |

| Orthogonal tRNA | Is recognized by the orthogonal aaRS and recognizes a specific codon (e.g., UAG) on the mRNA. | Must not be recognized by any of the host cell's endogenous aaRSs. |

| Gene of Interest | The gene encoding the target protein, modified to contain a nonsense codon at the desired incorporation site. | The introduction of the nonsense codon should not significantly disrupt gene expression or protein folding. |

| This compound | The non-canonical amino acid to be incorporated. | Must be supplied to the cell culture medium and be efficiently transported into the cell. |

Cell-free protein synthesis (CFPS) systems offer a powerful alternative to in vivo expression for the incorporation of ncAAs like this compound. nih.govnih.govresearchgate.net These systems utilize cell lysates that contain all the necessary machinery for transcription and translation, providing an open and controllable environment. mdpi.com This "open" nature allows for the direct addition of purified orthogonal components and the ncAA to the reaction mixture, bypassing the need for cellular uptake and potential toxicity issues associated with in vivo expression. researchgate.net

The efficiency of ncAA incorporation in CFPS can be enhanced by using extracts from genomically recoded organisms where the target codon (e.g., UAG) has been removed, thus eliminating competition from release factors. nih.govresearchgate.net This leads to higher fidelity and yield of the modified protein. While the application of CFPS for incorporating a wide range of ncAAs is well-established, specific research detailing the incorporation of this compound in these systems is emerging. The versatility of CFPS makes it a highly promising platform for producing proteins containing this alkyne-bearing amino acid.

Chemical and Semi-Synthetic Approaches for Peptide/Protein Modification

Beyond ribosomal incorporation, chemical and semi-synthetic methods provide robust strategies for introducing this compound into peptides and proteins, offering precise control over the modification site.

Solid-phase peptide synthesis (SPPS) is a cornerstone of synthetic peptide chemistry and is readily adaptable for the incorporation of ncAAs. altabioscience.comnih.govnih.govchempep.comspringernature.com The most common strategy for SPPS is the use of 9-fluorenylmethoxycarbonyl (Fmoc) chemistry. altabioscience.comnih.gov In this method, a protected form of this compound, typically Fmoc-2-Aminohept-5-ynoic acid, is used as a building block.

The synthesis proceeds in a stepwise manner on a solid support. The Fmoc protecting group on the N-terminus of the growing peptide chain is removed, and the next activated Fmoc-protected amino acid, in this case, Fmoc-2-Aminohept-5-ynoic acid, is coupled. This cycle is repeated until the desired peptide sequence is assembled. The final peptide is then cleaved from the resin and deprotected. The mild conditions of Fmoc chemistry are generally compatible with the alkyne functionality of this compound.

Table 2: General Steps in Fmoc-SPPS for Incorporating this compound

| Step | Description | Reagents |

| 1. Deprotection | Removal of the Fmoc group from the N-terminus of the resin-bound peptide. | Piperidine in DMF |

| 2. Washing | Removal of excess deprotection reagent and byproducts. | DMF |

| 3. Coupling | Addition of the activated Fmoc-2-Aminohept-5-ynoic acid to the deprotected N-terminus. | Fmoc-2-Aminohept-5-ynoic acid, coupling reagents (e.g., HBTU, HATU), and a base (e.g., DIPEA) in DMF |

| 4. Washing | Removal of excess amino acid and coupling reagents. | DMF |

| 5. Cleavage and Deprotection | Cleavage of the completed peptide from the solid support and removal of side-chain protecting groups. | A cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers. |

The alkyne group of this compound makes it an ideal substrate for chemoenzymatic strategies, particularly those involving bioorthogonal "click chemistry." lumiprobe.com Once incorporated into a peptide or protein, the terminal alkyne can be specifically and efficiently reacted with an azide-containing molecule in the presence of a copper(I) catalyst (Copper-Catalyzed Azide-Alkyne Cycloaddition, CuAAC) or with a strained cyclooctyne (B158145) in a copper-free reaction (Strain-Promoted Azide-Alkyne Cycloaddition, SPAAC). springernature.comresearchgate.net

These reactions are highly specific and can be performed in complex biological environments, making them suitable for labeling proteins on live cells. springernature.comresearchgate.netnih.gov For instance, a protein containing this compound can be selectively tagged with a fluorescent dye, a biotin (B1667282) handle for purification, or another protein that has been functionalized with an azide (B81097). This chemoenzymatic approach allows for the site-specific modification of proteins with a wide range of functionalities that would be difficult to encode genetically. thermofisher.com

Bioorthogonal Chemistry Applications of 2 Aminohept 5 Ynoic Acid

Fundamental Principles of Bioorthogonal Chemistry

Bioorthogonal chemistry operates on the principle of using chemical reactions with functional groups that are abiotic and mutually reactive but inert to the vast array of functional groups present in biological systems. magtech.com.cnacs.org This allows for the precise chemical modification of target biomolecules in complex cellular environments. vectorlabs.com The strategy typically involves a two-step process: first, a biomolecule of interest is tagged with a chemical reporter group (like the alkyne in 2-aminohept-5-ynoic acid) through metabolic or genetic engineering. magtech.com.cnvectorlabs.com Second, a probe molecule containing a complementary bioorthogonal functional group is introduced, which then selectively reacts with the reporter, enabling detection or manipulation. magtech.com.cn

For a reaction to be considered bioorthogonal, it must meet several stringent criteria:

Selectivity: The reacting partners must react exclusively with each other and not with any endogenous cellular components. magtech.com.cnacs.org

Biocompatibility: The reactants, the resulting covalent bond, and any catalysts used must be non-toxic and not disrupt normal cellular functions. magtech.com.cnacs.org

Kinetics: The reaction must proceed at a reasonable rate under physiological conditions (temperature, pH, and aqueous environment) and at low concentrations. magtech.com.cnacs.org

Stability: The chemical reporter and the resulting linkage must be stable in the biological environment. acs.org

Several types of reactions have been developed that fulfill these requirements, including the Staudinger ligation, oxime/hydrazone formation, and various cycloaddition reactions. magtech.com.cn Among the most prominent are the azide-alkyne cycloadditions, which are central to the application of this compound.

| Key Principle | Description |

| Orthogonality | Reactants are mutually reactive but inert to biological functional groups, ensuring no interference with native cellular processes. |

| Two-Step Labeling | A chemical reporter is first incorporated into a biomolecule, followed by the introduction of a probe with a complementary reactive group. |

| Biocompatibility | All components of the reaction (reactants, catalyst, product) must be non-toxic and not perturb the biological system. |

| Favorable Kinetics | The reaction must be rapid and efficient under physiological conditions (aqueous environment, neutral pH, body temperature). |

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry and a widely used bioorthogonal reaction. uga.edu It involves the reaction between a terminal alkyne, such as the one present in this compound, and an azide (B81097) to form a stable 1,4-disubstituted 1,2,3-triazole. nih.gov This reaction is highly efficient and specific, proceeding under mild, aqueous conditions, which makes it suitable for biological applications. nih.govnih.gov Compared to the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which requires high temperatures and yields a mixture of regioisomers, the copper-catalyzed version offers a massive rate acceleration (107 to 108-fold) and is highly regioselective. nih.gov

The mechanism of CuAAC is a stepwise process facilitated by the copper(I) catalyst. uga.edu It begins with the coordination of the Cu(I) ion to the terminal alkyne, which forms a copper acetylide intermediate. nih.gov This step significantly increases the acidity of the terminal alkyne proton. nih.gov The azide then coordinates to the copper center, and a subsequent cycloaddition occurs within the ligand sphere of the metal. This leads to the formation of a six-membered copper-containing ring intermediate. uga.edu Finally, protonolysis releases the 1,4-disubstituted triazole product and regenerates the Cu(I) catalyst for the next cycle. acs.org

The kinetics of the CuAAC reaction can be complex and are influenced by the concentrations of the reactants and the catalyst. jci.org In many bioconjugation applications where reactant concentrations are low, the reaction rate is a critical factor. The rate is generally second-order, dependent on the concentrations of both the copper catalyst and the reactants. nih.gov The choice of solvent, pH, and the presence of accelerating ligands can significantly impact the reaction kinetics. nih.gov

The active catalyst in CuAAC is the copper(I) ion. However, Cu(I) is unstable in aqueous solution, prone to disproportionation and oxidation to the inactive Cu(II) state. Therefore, catalyst systems typically involve a source of Cu(II) (like CuSO4) and a reducing agent (such as sodium ascorbate) to generate Cu(I) in situ. scispace.com

To stabilize the Cu(I) oxidation state and enhance catalytic activity, various ligands are employed. One of the most effective and commonly used ligands is Tris(benzyltriazolylmethyl)amine (TBTA). vectorlabs.comacs.org TBTA is a polytriazolylamine ligand that chelates the copper(I) ion, protecting it from oxidation and disproportionation. vectorlabs.comacs.org This stabilization allows the catalytic cycle to proceed efficiently, leading to increased reaction rates and higher yields. acs.org Studies have shown that using TBTA can increase the reaction speed by up to 100 times. acs.org The TBTA-Cu(I) complex is a highly effective catalyst for CuAAC in a variety of solvents, including aqueous and organic media, and is compatible with a wide range of biomolecules. vectorlabs.comacs.org

| Catalyst Component | Function |

| Copper(I) Ion | The active catalytic species that coordinates with both the alkyne and azide, facilitating the cycloaddition. |

| Reducing Agent (e.g., Sodium Ascorbate) | Reduces Cu(II) to the active Cu(I) state in situ. |

| Ligand (e.g., TBTA) | Stabilizes the Cu(I) oxidation state, prevents oxidation and disproportionation, and accelerates the reaction rate. |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

A significant advancement in bioorthogonal chemistry was the development of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction eliminates the need for a cytotoxic copper catalyst, making it exceptionally well-suited for applications in living cells and organisms. vectorlabs.com SPAAC utilizes a cyclooctyne (B158145), a highly strained eight-membered ring containing an alkyne, which reacts rapidly with azides without any catalyst. magtech.com.cn The driving force for this reaction is the release of ring strain (approximately 18 kcal/mol) in the cyclooctyne upon forming the more stable triazole ring. nih.gov

The reactivity and stability of the cyclooctyne are key factors in the success of SPAAC reactions. The design of cyclooctyne reagents involves a balance between maximizing ring strain to increase reaction kinetics and maintaining sufficient stability to prevent unwanted side reactions or decomposition. magtech.com.cn Various generations of cyclooctynes have been developed to optimize this balance.

Strategies to enhance reactivity include:

Propargylic Fluorination: Introducing electron-withdrawing fluorine atoms adjacent to the alkyne lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), accelerating the reaction. An example is the difluorinated cyclooctyne (DIFO). enamine.net

Fused Aromatic Rings: Fusing benzene (B151609) rings to the cyclooctyne core, as in dibenzocyclooctyne (DIBO) and its derivatives (e.g., BARAC, DIBAC), increases ring strain and enhances reaction rates. enamine.netresearchgate.net

Heteroatom Incorporation: Introducing heteroatoms like oxygen into the ring can influence both reactivity and solubility. uga.edu

The choice of cyclooctyne depends on the specific application, considering factors like reaction speed, stability, size, and hydrophilicity. uga.edu

| Cyclooctyne Derivative | Key Design Feature | Impact on Reactivity |

| OCT | Simple cyclooctyne | Baseline reactivity, moderate stability. |

| DIFO | Difluorinated | Increased reactivity due to LUMO-lowering effect. |

| DIBO/DBCO | Fused dibenzo rings | Increased ring strain leads to higher reactivity. |

| BARAC | Biarylazacyclooctynone | Further strain enhancement for very fast kinetics. enamine.net |

| BCN | Bicyclononyne | Offers a balance of high reactivity and smaller size. |

The primary advantage of SPAAC is its ability to perform bioconjugation in living systems without the need for a catalyst. vectorlabs.comacs.org The absence of copper toxicity makes it ideal for long-term studies in live cells, tissues, and even whole organisms like developing zebrafish. acs.orgenamine.net The reaction proceeds efficiently under physiological conditions, is highly selective for azides, and does not interfere with native biological processes.

This catalyst-free nature has enabled a wide range of applications, including:

Live-Cell Imaging: Azide-modified biomolecules (e.g., cell-surface glycans) can be metabolically labeled and then visualized by reacting them with a cyclooctyne probe attached to a fluorophore. acs.org

Protein Labeling: Specific proteins can be tagged with azides through genetic code expansion and subsequently labeled with cyclooctyne reagents for functional studies.

Targeted Drug Delivery: SPAAC can be used to conjugate targeting ligands to drug-loaded nanoparticles or to assemble therapeutic agents directly within a biological system.

The spontaneous and highly specific nature of the SPAAC reaction has established it as a powerful and indispensable tool for probing complex biological systems with minimal perturbation. acs.org

Other Bioorthogonal Ligation Strategies Relevant to Alkynes

While copper-catalyzed and strain-promoted azide-alkyne cycloadditions are the most prominent examples of bioorthogonal reactions involving alkynes, the reactivity of the alkyne moiety can be harnessed through other chemical transformations. These alternative strategies expand the toolkit for biological labeling and conjugation, offering different reaction kinetics, dependencies on catalysts, and orthogonality to other bioorthogonal reactions. The presence of the terminal alkyne in this compound makes it a suitable substrate for these alternative ligations, including thiol-yne reactions and palladium-catalyzed cross-coupling reactions.

The thiol-yne reaction is a "click" reaction that involves the addition of a thiol to an alkyne, forming a vinyl sulfide (B99878). This reaction can proceed via either a radical-mediated or a nucleophilic pathway. In the context of bioorthogonal chemistry, the radical-mediated pathway is more common and is typically initiated by light in the presence of a photoinitiator. wikipedia.org

The reaction proceeds in two steps. First, a thiyl radical adds to the alkyne of a molecule like this compound, forming a vinyl sulfide radical intermediate. This intermediate then abstracts a hydrogen atom from another thiol molecule, yielding the vinyl sulfide product and regenerating a thiyl radical, which continues the chain reaction. A key feature of the thiol-yne reaction is that the resulting vinyl sulfide can potentially react with a second thiol, leading to a dithioether product. rsc.orgnih.gov

The thiol-yne reaction offers several advantages for bioorthogonal applications. It can be initiated by UV or visible light, providing spatiotemporal control over the ligation process. nih.gov Furthermore, it is orthogonal to the more common azide-alkyne cycloaddition reactions, enabling simultaneous or sequential labeling of different targets. The components of the thiol-yne reaction are generally stable in aqueous and biological environments.

For a protein containing a this compound residue, a thiol-containing probe (e.g., a fluorescent dye, a biotin (B1667282) tag, or a drug molecule) could be attached by irradiating the system with light in the presence of a suitable photoinitiator. The reaction conditions can be tuned to favor either the single or double addition product, offering further control over the final structure of the conjugate.

| Component | Role in Thiol-Yne Reaction | Example |

| Alkyne-containing molecule | The substrate for the addition of the thiol. | This compound incorporated into a protein. |

| Thiol-containing probe | The molecule to be conjugated to the alkyne. | Cysteine-containing peptide, Thiol-modified fluorescent dye. |

| Photoinitiator | A molecule that generates radicals upon light exposure. | Irgacure 2959, LAP. |

| Light Source | Provides the energy to initiate the reaction. | UV lamp (365 nm), Visible light laser (405 nm). |

Palladium-catalyzed cross-coupling reactions, a cornerstone of synthetic organic chemistry, have been adapted for use in biological systems. nobelprize.org These reactions create a carbon-carbon bond between two coupling partners, one of which is typically an organohalide and the other an organometallic reagent. The Sonogashira coupling, which couples a terminal alkyne with an aryl or vinyl halide, is particularly relevant for bioorthogonal applications involving this compound. libretexts.org

In a typical Sonogashira reaction, a palladium(0) catalyst is used in the presence of a copper(I) co-catalyst and a base. The reaction is believed to proceed through a catalytic cycle involving the oxidative addition of the organohalide to the palladium(0) complex, followed by transmetalation with a copper acetylide (formed from the terminal alkyne and the copper(I) salt), and finally, reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

The primary challenge in adapting palladium-catalyzed reactions for bioorthogonal applications is the potential toxicity of the metal catalyst and the need for conditions that are compatible with a biological milieu. wikipedia.org Recent advances have focused on developing water-soluble ligands and palladium complexes with improved stability and biocompatibility. nih.gov Artificial metalloenzymes, where a palladium catalyst is incorporated into a protein scaffold, are also being explored to enhance catalytic activity and reduce toxicity in cellular environments. nih.gov

For a protein containing a this compound residue, a Sonogashira coupling could be used to attach an aryl halide-functionalized probe. This would enable the site-specific labeling of the protein with a wide range of functionalities, as many complex molecules can be functionalized with an aryl halide. The orthogonality of this reaction to other bioorthogonal ligations makes it a powerful tool for multi-component labeling studies.

| Reaction Component | Function | Example Species |

| Alkyne Substrate | Provides the terminal alkyne for coupling. | Protein containing this compound. |

| Coupling Partner | An organohalide to be coupled to the alkyne. | Iodo- or bromo-aryl functionalized probe (e.g., fluorophore, drug). |

| Palladium Catalyst | Facilitates the carbon-carbon bond formation. | Pd(OAc)₂, Pd(PPh₃)₄ with water-soluble ligands. |

| Copper Co-catalyst | Activates the alkyne for transmetalation. | CuI. |

| Base | Promotes the formation of the copper acetylide. | A non-coordinating organic base like triethylamine (B128534) or DIEA. |

Research Applications in Protein and Peptide Science Utilizing 2 Aminohept 5 Ynoic Acid

Engineering Protein Structure and Function

Modulation of Enzyme Activity and Stability

The introduction of 2-Aminohept-5-ynoic acid can directly influence an enzyme's catalytic activity and stability. The bulky, hydrophobic, and rigid nature of its side chain can alter the local microenvironment within a protein. When incorporated in or near an enzyme's active site or an allosteric regulatory site, it can modify substrate binding, transition state stabilization, and ultimately, the rate of catalysis.

Furthermore, the alkyne handle can be used to enhance enzyme stability through site-directed immobilization. In a strategy known as Protein Residue-Explicit Covalent Immobilization for Stability Enhancement (PRECISE), an enzyme containing an alkyne-bearing ncAA is "clicked" onto a solid support functionalized with azide (B81097) groups. nih.gov This covalent, oriented attachment has been shown to significantly improve enzyme stability against thermal and chemical denaturation compared to random immobilization methods. nih.gov This enhanced stability is crucial for the development of robust biocatalysts for industrial and therapeutic applications. nih.gov

Table 1: Potential Effects of this compound Incorporation on Enzyme Properties

| Property | Mechanism of Modulation | Potential Outcome |

| Activity | Steric hindrance or altered hydrophobic interactions in the active site. | Inhibition or enhancement of substrate binding and/or turnover. |

| Substrate Specificity | Modification of the size and shape of the substrate-binding pocket. | Narrowing or broadening of the enzyme's substrate scope. |

| Allosteric Regulation | Disruption or formation of new contacts at allosteric sites. | Altered response to regulatory molecules. |

| Stability | Covalent, site-specific immobilization onto a solid support via click chemistry. | Increased resistance to thermal and chemical denaturation. nih.gov |

| Stability | Introduction of a rigid side chain that can stabilize local protein structure. | Enhanced intrinsic thermal stability. |

Creation of Conformationally Restricted Peptide Mimetics

Many peptides exert their biological function by adopting specific secondary structures, such as α-helices or β-turns, to interact with their protein targets. nih.gov However, in their linear form, these peptides are often conformationally flexible and susceptible to proteolytic degradation, limiting their therapeutic potential. This compound is a valuable building block for creating conformationally restricted peptidomimetics that overcome these limitations. ru.nllifechemicals.comnih.gov

One major strategy is "peptide stapling," where a covalent bridge is introduced between two amino acid side chains to lock the peptide into its bioactive conformation. The alkyne groups of two this compound residues incorporated at specific positions (e.g., i and i+4 or i+7 for an α-helix) can be linked together. qyaobio.com This can be achieved through various chemical reactions, including:

Glaser Coupling: An oxidative coupling of the two terminal alkynes using a copper catalyst to form a rigid 1,3-diyne linkage. nih.gov This type of staple is highly effective at stabilizing α-helical structures. nih.gov

Azide-Alkyne Cycloaddition (Click Chemistry): A linear peptide containing one alkyne (from this compound) and one azide-containing ncAA can be cyclized via a copper-catalyzed (CuAAC) or strain-promoted (SPAAC) reaction to form a stable triazole ring. qyaobio.comrsc.org

These macrocyclization strategies enhance structural stability, increase resistance to proteases, and improve cell permeability, making them powerful tools in drug discovery. nih.govrsc.orgepo.org

Table 2: Comparison of Macrocyclization Chemistries Utilizing Alkyne-Containing Amino Acids

| Cyclization Method | Reactants | Linkage Formed | Key Features |

| Glaser-Hay Coupling | Two alkyne side chains | 1,3-Diyne (-C≡C-C≡C-) | Highly rigid and linear; atom-economical. nih.gov |

| CuAAC | Alkyne and azide side chains | 1,4-disubstituted Triazole | Robust, high-yielding, bioorthogonal. qyaobio.com |

| SPAAC | Alkyne and strained-alkyne/azide side chains | Triazole | Copper-free, suitable for live-cell applications. rsc.org |

| Thiol-yne Coupling | Alkyne and cysteine side chains | Thioether | Photo-inducible radical reaction. qyaobio.comnih.gov |

Investigation of Protein Folding and Dynamics

Understanding the process by which a linear amino acid chain folds into a functional three-dimensional protein is a fundamental challenge in biochemistry. nih.govyoutube.commit.edu this compound provides a unique spectroscopic probe for investigating these complex dynamics. nih.gov

The carbon-carbon triple bond (alkyne) has a distinct vibrational frequency that absorbs infrared (IR) light in a spectral window (around 2100-2260 cm⁻¹) that is largely transparent in native proteins. nih.gov This makes the alkyne an ideal vibrational probe. By incorporating this compound at a specific site, researchers can use IR spectroscopy to monitor the local environment of that residue with high precision. acs.org Changes in the position, intensity, and shape of the alkyne's IR peak can report on:

Local Polarity: The solvent exposure of the probe during folding or conformational changes.

Hydrogen Bonding: Formation or breaking of hydrogen bonds near the probe.

Electric Fields: Changes in the local electrostatic environment.

This technique provides real-time, site-specific information about the structural transitions that occur during protein folding, ligand binding, and enzyme catalysis, complementing data from other biophysical methods. mdpi.com

Probing Biomolecular Interactions

The alkyne handle of this compound is central to its use in studying how proteins interact with each other and with other biomolecules. nih.gov

Photoactivatable Cross-linking

Mapping protein-protein interactions is key to understanding cellular function. Photo-cross-linking is a powerful technique for capturing these often-transient interactions. nih.gov While this compound's alkyne is not inherently photoreactive, it plays a crucial role in advanced cross-linking strategies. thermofisher.com

Recent developments have focused on bifunctional ncAAs that contain both a photo-activatable group (like a diazirine or aryl azide) and a bioorthogonal handle (like an alkyne). mdpi.comnih.gov The process involves:

Incorporating the bifunctional ncAA into a "bait" protein.

Allowing the bait protein to bind to its "prey" interaction partners within a cell or cell lysate.

Exposing the sample to UV light, which activates the photoreactive group, causing it to form a covalent bond with the nearby prey protein. mdpi.com

Using the alkyne handle to "click" on a reporter tag, such as biotin (B1667282). This allows for the specific enrichment and purification of the cross-linked protein complex, which can then be identified using mass spectrometry.

This approach offers superior specificity compared to traditional cross-linking methods, as it enables the selective isolation of only the proteins that were covalently captured by the photo-activated ncAA. mdpi.combiorxiv.org

Fluorescent Labeling for FRET Analysis and Visualization

Förster Resonance Energy Transfer (FRET) is a spectroscopic technique that can measure distances on the nanometer scale, making it a "molecular ruler" for studying protein conformational changes and binding events. upenn.edunih.gov The site-specific labeling of proteins with fluorescent dyes is a prerequisite for FRET, and this compound provides an ideal platform for this. nih.govnih.gov

The alkyne side chain allows for the covalent attachment of an azide-modified fluorescent dye via a highly specific click reaction. nih.govthermofisher.com To perform a FRET experiment, two different labels, a donor and an acceptor fluorophore, are required. escholarship.org By genetically encoding this compound at two distinct sites within a single protein (or on two separate interacting proteins), researchers can attach a FRET donor/acceptor pair with high precision.

Any change in the distance or orientation between the two labeled sites—due to protein folding, unfolding, or binding to another molecule—will result in a change in FRET efficiency, which can be detected as a change in the fluorescence emission of the donor and acceptor dyes. upenn.edu This enables the real-time monitoring of protein dynamics in vitro and in living cells. acs.orgnih.gov

Table 3: Example FRET Pairs for Labeling via Click Chemistry

| Donor Fluorophore (Azide-modified) | Acceptor Fluorophore (Azide-modified) | Donor Emission (nm) | Acceptor Excitation (nm) | Förster Radius (R₀) (Å) |

| Alexa Fluor 488 Azide | Alexa Fluor 555 Azide | 519 | 555 | ~51 |

| Alexa Fluor 555 Azide | Alexa Fluor 647 Azide | 565 | 650 | ~51 |

| Cy3 Azide | Cy5 Azide | 570 | 649 | ~50 |

| FAM Azide | TAMRA Azide | 520 | 555 | ~45-55 |

Note: The Förster radius (R₀) is the distance at which FRET efficiency is 50%. This value can vary depending on the local environment and linker used.

Development of Advanced Bioconjugates

The primary application of this compound in protein science is the creation of advanced bioconjugates. By incorporating this ncAA into a protein of interest, researchers can introduce a terminal alkyne handle that facilitates covalent modification through highly efficient and specific bioorthogonal reactions. nih.gov The most prevalent of these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry that forms a stable triazole linkage between the alkyne-modified protein and an azide-bearing molecule. biosyntan.de An alternative, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), circumvents the need for a potentially cytotoxic copper catalyst, making it suitable for studies in living systems. nih.gov

These conjugation strategies allow for the attachment of a wide variety of functional probes, including:

Fluorophores: For visualizing protein localization, trafficking, and dynamics. nih.gov

Affinity Tags (e.g., Biotin): For protein purification, enrichment, and identification of interaction partners. nih.gov

Photo-crosslinkers: For capturing transient protein-protein interactions. nih.gov

Drug Molecules: For creating targeted therapeutics like antibody-drug conjugates.

Other Biomolecules: For generating protein-DNA or protein-protein conjugates. biorxiv.org

The ability to create these diverse bioconjugates with high precision has transformed the study of protein function in both in vitro and in vivo settings.

A key advantage of using this compound is the ability to achieve site-specific functionalization. nih.gov This is accomplished through genetic code expansion, where the cellular translation machinery is engineered to incorporate the ncAA at a user-defined position in a protein's sequence. nih.gov Typically, this involves reprogramming a nonsense codon, such as the amber stop codon (UAG), to encode the ncAA. acs.orgriken.jp An orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair is introduced into the host organism (e.g., E. coli or mammalian cells). nih.govacs.org This engineered synthetase specifically recognizes and charges this compound onto its partner tRNA, which then delivers the ncAA to the ribosome in response to the UAG codon in the messenger RNA. acs.orgresearchgate.net

This method ensures that the alkyne handle is installed only at the desired location, resulting in a homogenous population of modified proteins. nih.gov This precision is critical for applications where the location of the modification could impact the protein's structure, activity, or interactions. In contrast, traditional chemical modification methods that target naturally occurring amino acids like lysine (B10760008) or cysteine often result in heterogeneous mixtures with modifications at multiple, unpredictable sites. nih.gov

Table 1: Examples of Bioorthogonal Reactions Used with Alkyne-Containing Proteins

| Reaction Type | Description | Catalyst/Conditions | Key Features |

|---|---|---|---|

| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | A [3+2] cycloaddition between a terminal alkyne and an azide to form a stable 1,4-disubstituted 1,2,3-triazole. | Copper(I) source (e.g., CuSO₄ with a reducing agent) | High efficiency, wide scope, forms a very stable linkage. nih.govbiosyntan.de |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | A catalyst-free reaction between an azide and a strained cyclooctyne (B158145) (e.g., DBCO, BCN). | None (reaction driven by ring strain) | Copper-free, suitable for use in living cells and animals. nih.gov |

| Glaser-Hay Coupling | A coupling reaction between two terminal alkynes to form a symmetric diyne. | Copper salts (e.g., CuCl₂) and an oxidant (e.g., O₂) | Can be used to dimerize proteins or attach other alkyne-containing molecules. nih.gov |

The ability to attach specific probes to proteins via the this compound handle has provided powerful tools for investigating complex biological processes. nih.gov By clicking a fluorescent dye onto a target protein, researchers can track its movement and localization within living cells using advanced microscopy techniques, providing insights into cellular organization and protein trafficking. nih.gov

This approach is also widely used to study protein-protein interactions. biorxiv.orgplos.orgthermofisher.com In one strategy, a protein of interest containing this compound is expressed in cells. After conjugation to an affinity tag like biotin, the protein and its binding partners can be pulled down from cell lysates and identified by mass spectrometry. This technique, known as bioorthogonal non-canonical amino acid tagging (BONCAT), has been instrumental in identifying newly synthesized proteins and mapping interaction networks under specific cellular conditions. nih.gov Furthermore, by incorporating photo-activatable cross-linkers, transient or weak interactions can be covalently captured in situ for later analysis. nih.gov

Table 2: Applications of Bioconjugates Created with Alkyne-Containing ncAAs

| Application Area | Protein Studied | Probe Attached via Click Chemistry | Biological Question Addressed | Reference |

|---|---|---|---|---|

| Protein Visualization | Various neuronal proteins | Fluorescent alkyne dye | Dynamics of newly synthesized proteins during neuronal plasticity. | nih.gov |

| Protein Function Modulation | Green Fluorescent Protein (GFP) | Terminal alkyne moieties | Altering the fluorescence spectrum of GFP through diyne linkage formation. | nih.gov |

| Proteome Profiling | Global proteome of E. coli | Azide-functionalized fluorescent dye | Visualizing the entire proteome of an organism engineered to produce alkyne-amino acids. | acs.org |

| Interaction Discovery | Cellular proteomes | Azide-biotin affinity tag | Identification of newly synthesized proteins (BONCAT) and their interaction partners. | nih.govnih.gov |

Mechanistic Enzymology Studies through ncAA Incorporation

The incorporation of non-canonical amino acids is also a powerful strategy for probing the mechanisms of enzyme action. mdpi.comnih.gov While the primary role of this compound is often to serve as an inert attachment point for other functional probes, the introduction of an ncAA into or near an enzyme's active site can itself yield significant mechanistic insights.

By replacing a key active site residue with an ncAA, researchers can systematically alter properties like steric bulk, hydrophobicity, and electronic character to dissect the contributions of that residue to substrate binding and catalysis. In some cases, incorporating an ncAA can directly modulate the catalytic properties of an enzyme. For instance, research on a lanthanide-dependent alcohol dehydrogenase showed that the incorporation of different ncAAs could either enhance catalytic efficiency or alter the enzyme's enantioselectivity by influencing substrate-protein interactions. researchgate.net While this compound itself has not been extensively used as a direct mechanistic probe within an active site, its utility as a platform for attaching spectroscopic probes near the catalytic center allows for detailed studies of conformational changes and reaction dynamics.

Analytical Methods for Characterization and Quantification in Academic Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the detailed structural analysis of 2-Aminohept-5-ynoic acid, providing insights into its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound, offering detailed information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The alpha-proton (Hα), being adjacent to the chiral center and the amino group, typically appears as a multiplet. Protons on the carbons adjacent to the alkyne group will also exhibit characteristic shifts.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides a direct view of the carbon skeleton. The carboxylic acid carbon (C=O) will resonate significantly downfield. The sp-hybridized carbons of the alkyne bond will have characteristic chemical shifts in the mid-range of the spectrum. The remaining sp³-hybridized carbons will appear in the upfield region.

Predicted NMR Data for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 (-COOH) | - | ~170-185 |

| C2 (-CH(NH₂)-) | ~3.5-4.5 | ~50-60 |

| C3 (-CH₂-) | ~1.8-2.2 | ~30-40 |

| C4 (-CH₂-) | ~2.2-2.6 | ~15-25 |

| C5 (-C≡) | - | ~70-90 |

| C6 (≡C-) | - | ~70-90 |

| C7 (-CH₃) | ~1.7-1.9 | ~3-5 |

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which aids in confirming the molecular formula.

Common fragmentation patterns for amino acids in MS involve the loss of small neutral molecules such as water (H₂O), ammonia (B1221849) (NH₃), and carbon monoxide (CO) from the protonated molecular ion [M+H]⁺. nih.gov For this compound, characteristic fragmentation would likely involve cleavage of the bonds adjacent to the amino group and the carboxylic acid group.

Expected Fragmentation Data for this compound

| Fragment Ion | Description |

|---|---|

| [M+H]⁺ | Protonated molecular ion |

| [M+H - H₂O]⁺ | Loss of water from the carboxylic acid group |

| [M+H - NH₃]⁺ | Loss of ammonia from the amino group |

| [M+H - COOH]⁺ | Loss of the carboxylic acid group |

| [M+H - H₂O - CO]⁺ | Sequential loss of water and carbon monoxide |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show absorptions corresponding to the O-H stretch of the carboxylic acid, the N-H stretch of the amine, the C=O stretch of the carboxylic acid, and the C≡C stretch of the alkyne.

Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Appearance |

|---|---|---|

| O-H (Carboxylic Acid) | 2500-3300 | Very broad |

| N-H (Amine) | 3200-3500 | Medium, may be broad |

| C-H (sp³) | 2850-3000 | Medium to strong |

| C≡C (Alkyne) | 2100-2260 | Weak to medium, sharp |

| C=O (Carboxylic Acid) | 1700-1725 | Strong, sharp |

Chromatographic Separation Techniques

Chromatographic techniques are essential for the separation and quantification of this compound from complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile compounds like amino acids. For this compound, reversed-phase HPLC (RP-HPLC) is a common approach. Due to the polar nature of amino acids, derivatization is often employed to enhance retention and detection. who.int However, methods for the analysis of underivatized amino acids using hydrophilic interaction liquid chromatography (HILIC) have also been developed. jocpr.comnih.gov

A typical RP-HPLC method would involve a C18 column with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution is often used to achieve optimal separation. Detection can be performed using UV-Vis spectroscopy (often after derivatization) or mass spectrometry (LC-MS).

Gas-Liquid Chromatography (GLC), also known as Gas Chromatography (GC), is suitable for the analysis of volatile and thermally stable compounds. Amino acids, being non-volatile, require derivatization prior to GC analysis to increase their volatility. Common derivatization procedures involve esterification of the carboxylic acid group and acylation or silylation of the amino group. thermofisher.com

After derivatization, the resulting volatile derivative of this compound can be separated on a capillary column, often with a polar stationary phase. A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection and quantification.

LC-MS/MS for Complex Mixture Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and highly sensitive technique for the detection and quantification of specific analytes within complex biological samples. researchgate.net For an unnatural amino acid like this compound, LC-MS/MS is the method of choice for its analysis in samples such as cell lysates or plasma due to its high selectivity and specificity. researchgate.net

The methodology involves two key stages. First, the this compound is separated from other components in the mixture using high-performance liquid chromatography (HPLC). The choice of column and mobile phase is critical; a reversed-phase C18 column is often used for amino acid analysis, with a mobile phase consisting of an aqueous solution with an organic modifier (e.g., acetonitrile or methanol) and an acid (e.g., formic acid) to ensure protonation of the analyte. lcms.cz

Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common "soft" ionization technique that generates a protonated molecular ion, [M+H]⁺, of this compound. uab.edu In the first stage of mass spectrometry (MS1), this precursor ion is isolated. It is then subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions. The second stage of mass spectrometry (MS2) analyzes these product ions. nih.gov

The specific transition from a precursor ion to a product ion is known as multiple reaction monitoring (MRM) and provides high specificity for quantification. researchgate.net For this compound (molecular weight: 141.17 g/mol ), the protonated molecule [M+H]⁺ would have an m/z of 142.1. Common fragmentation patterns for amino acids include the neutral loss of water (H₂O) and the loss of a carboxyl group (as COOH or H₂O + CO). libretexts.org These predictable fragmentation patterns allow for the development of a specific MRM method.

Table 1: Illustrative LC-MS/MS Parameters for this compound Analysis This table presents hypothetical yet representative parameters for an LC-MS/MS method.

| Parameter | Value/Description |

|---|---|

| Chromatography | |

| Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (Q1) | m/z 142.1 |

| Product Ion (Q3) | m/z 124.1 (Loss of H₂O) |

| Product Ion (Q3) | m/z 96.1 (Loss of H₂O + CO) |

Advanced Structural Characterization Methods (e.g., X-ray Crystallography of modified proteins)

X-ray crystallography is the gold standard for determining the three-dimensional atomic structure of proteins and other macromolecules. nih.gov When an unnatural amino acid like this compound is incorporated into a protein, X-ray crystallography can be used to visualize how this modification impacts the protein's structure and function. The alkyne group on the side chain of this compound provides a unique chemical handle that can be used for further modification (e.g., via click chemistry), and crystallography can confirm the location and conformation of these modifications.

The process begins with the expression and purification of the protein containing this compound. This modified protein is then crystallized, which is often the most challenging step in the process. libretexts.org Crystallization involves slowly precipitating the protein from a solution under specific conditions to form a well-ordered crystal lattice. youtube.com

Once suitable crystals are obtained, they are exposed to a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern that is recorded by a detector. nih.gov The symmetry and spacing of the diffraction spots provide information about the crystal's unit cell dimensions and internal symmetry (space group). youtube.com

The intensities of the diffracted spots are used to calculate an electron density map. This map is essentially a three-dimensional image of where the electrons are most concentrated in the crystal. bibliotekanauki.pl The known amino acid sequence of the protein is then fitted into this electron density map. The distinct shape and electron density of the this compound side chain would allow for its unambiguous placement within the protein structure.

Table 2: Representative X-ray Data Collection and Refinement Statistics for a Protein Containing this compound This table shows typical parameters reported in a crystallographic study and is for illustrative purposes.

| Parameter | Value |

|---|---|

| Data Collection | |

| PDB Code | N/A (Example) |

| Space group | P2₁2₁2₁ |

| Unit cell dimensions (Å) | a=50.2, b=65.3, c=75.8 |

| Resolution (Å) | 28.0 - 1.8 |

| R-merge | 0.08 (0.45)* |

| I/σI | 15.2 (2.1)* |

| Completeness (%) | 99.8 (99.1)* |

| Redundancy | 7.2 (6.8)* |

| Refinement | |

| No. of reflections | 35,421 |

| R-work / R-free | 0.18 / 0.21 |

| No. of atoms (Protein/Ligand/Water) | 2540 / 12 / 210 |

| Avg. B-factor (Ų) | 22.5 |

*Values in parentheses are for the highest resolution shell.

Purity Assessment and Stereochemical Analysis

The chemical and stereochemical purity of synthetic amino acids is paramount for their use in research. Impurities can lead to ambiguous results or unintended biological effects. A combination of chromatographic techniques is typically employed to assess the purity of this compound.

Chemical Purity: Reversed-phase HPLC coupled with a UV detector or a mass spectrometer is commonly used to determine chemical purity. lcms.cz The compound is analyzed to detect any byproducts from the synthesis or degradation products. The purity is typically expressed as a percentage of the total peak area in the chromatogram.

Stereochemical Analysis: Since this compound is a chiral molecule (existing as L- and D-enantiomers), it is crucial to determine its enantiomeric purity. This is often accomplished using chiral chromatography. ankara.edu.tr This can be done via HPLC using a chiral stationary phase (CSP) that selectively interacts with one enantiomer more strongly than the other, leading to their separation. Columns based on cyclodextrins, crown ethers, or glycopeptide antibiotics are frequently used for the chiral separation of amino acids. ankara.edu.trnih.gov The enantiomeric excess (ee) can be calculated from the relative peak areas of the two enantiomers. Alternatively, the amino acid can be derivatized with a chiral reagent and then analyzed on a non-chiral column. cat-online.com A newer approach involves direct analysis by HPLC-ESI-MS/MS, which can provide high sensitivity for detecting trace amounts of the undesired enantiomer. nih.govdigitellinc.com

Table 3: Example Data from Chiral HPLC Analysis of a Synthetic Batch of this compound This table illustrates a typical result for determining enantiomeric purity.

| Enantiomer | Retention Time (min) | Peak Area | Percentage (%) |

|---|---|---|---|

| D-2-Aminohept-5-ynoic acid | 10.2 | 1,500 | 0.5 |

| L-2-Aminohept-5-ynoic acid | 12.5 | 298,500 | 99.5 |

| Calculated Purity | | | 99.0% ee |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.